molecular formula C12H9FO2 B8655010 5-(4-Fluorobenzyl)furan-2-carbaldehyde

5-(4-Fluorobenzyl)furan-2-carbaldehyde

Cat. No.: B8655010
M. Wt: 204.20 g/mol
InChI Key: NKBKAQZHGJNTDN-UHFFFAOYSA-N
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Description

5-(4-Fluorobenzyl)furan-2-carbaldehyde is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 4-fluorophenylmethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorobenzyl)furan-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 5-methylfurfural with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorobenzyl)furan-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl₃) and specific reaction conditions.

Major Products Formed

    Oxidation: 2-Furancarboxylic acid, 5-[(4-fluorophenyl)methyl]-

    Reduction: 2-Furanmethanol, 5-[(4-fluorophenyl)methyl]-

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

5-(4-Fluorobenzyl)furan-2-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 5-(4-Fluorobenzyl)furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Furancarboxaldehyde, 5-methyl-: Similar structure but lacks the 4-fluorophenylmethyl group.

    2,5-Furandicarboxaldehyde: Contains two aldehyde groups at the 2 and 5 positions of the furan ring.

    2-Furancarboxaldehyde, 5-[(5-methyl-2-furanyl)methyl]-: Similar structure with a different substituent at the 5-position.

Uniqueness

5-(4-Fluorobenzyl)furan-2-carbaldehyde is unique due to the presence of the 4-fluorophenylmethyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H9FO2

Molecular Weight

204.20 g/mol

IUPAC Name

5-[(4-fluorophenyl)methyl]furan-2-carbaldehyde

InChI

InChI=1S/C12H9FO2/c13-10-3-1-9(2-4-10)7-11-5-6-12(8-14)15-11/h1-6,8H,7H2

InChI Key

NKBKAQZHGJNTDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(O2)C=O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a methanol (45 mL) solution of 2-(5-(4-fluoro-benzyl)-furan-2-yl)-[1,3]dioxolane (4.51 g, 18.2 mmol) described in Manufacturing Example 208-1-1 was added a solution (45 mL) of citric acid (12.2 g, 63.7 mmol), which was vigorously stirred for 1 hour at room temperature. This mixture was partitioned into ethyl acetate and water. The organic layer was separated, washed with a saturated sodium hydrogencarbonate aqueous solution, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under a reduced pressure to obtain the title compound (4.51 g, 51%). The title compound was used in the following reaction without any further purification.
Name
2-(5-(4-fluoro-benzyl)-furan-2-yl)-[1,3]dioxolane
Quantity
4.51 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
solvent
Reaction Step Three
Yield
51%

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